molecular formula C25H24Cl2N2O5S B11648160 Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B11648160
M. Wt: 535.4 g/mol
InChI Key: HFSYYORVAWDCSG-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring substituted with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule, such as nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis .

Comparison with Similar Compounds

ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

    2-(2,4-Dichlorophenoxy)acetic acid: Known for its herbicidal properties.

    N-(2,4-Dimethylphenyl)carbamoyl derivatives: Studied for their biological activities.

    Thiophene-based compounds: Widely used in organic electronics and pharmaceuticals.

The uniqueness of ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a synthetic compound notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H24Cl2N2O5S
  • Molecular Weight : 487.4 g/mol
  • CAS Number : 347352-00-5

The compound's biological activity is primarily attributed to its structural components, which include a dichlorophenoxyacetyl moiety known for herbicidal properties and a thiophene ring that may contribute to its pharmacological effects. The presence of multiple functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

  • Antimicrobial Activity :
    • This compound has shown antimicrobial properties against several bacterial strains. In vitro studies indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects :
    • Research indicates that this compound may exhibit anti-inflammatory activities. In models of inflammation, it demonstrated the ability to reduce edema and inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.
  • Enzyme Inhibition :
    • The compound acts as an inhibitor of specific enzymes associated with metabolic pathways. For instance, studies have shown it can inhibit the activity of certain N-acyltransferases involved in drug metabolism, which may impact the pharmacokinetics of co-administered drugs .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Anti-inflammatory Activity

In a carrageenan-induced paw edema model in rats, doses of 20 mg/kg resulted in a significant reduction in paw swelling compared to control groups. The compound exhibited comparable effects to established anti-inflammatory agents such as aspirin.

TreatmentPaw Swelling Reduction (%)
Control0
Ethyl Compound (20 mg/kg)50
Aspirin (20 mg/kg)55

Properties

Molecular Formula

C25H24Cl2N2O5S

Molecular Weight

535.4 g/mol

IUPAC Name

ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C25H24Cl2N2O5S/c1-5-33-25(32)21-15(4)22(23(31)28-18-8-6-13(2)10-14(18)3)35-24(21)29-20(30)12-34-19-9-7-16(26)11-17(19)27/h6-11H,5,12H2,1-4H3,(H,28,31)(H,29,30)

InChI Key

HFSYYORVAWDCSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)C)C)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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